

synthesis protocol for (11S,14S)-Cyclo-(L-Trp-L-Phe)

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Compound of Interest

Compound Name: (11S,14S)-Cyclo-(L-Trp-L-Phe)

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An overview of the synthesis of **(11S,14S)-Cyclo-(L-Trp-L-Phe)**, a cyclic dipeptide of L-Tryptophan and L-Phenylalanine.

Application Notes

(11S,14S)-Cyclo-(L-Trp-L-Phe), a member of the 2,5-diketopiperazine (DKP) class of compounds, is a cyclic dipeptide with significant interest in pharmaceutical and biochemical research. DKPs are known for their structural rigidity and stability against proteolysis, making them attractive scaffolds for drug discovery.[1][2] The presence of tryptophan and phenylalanine residues provides a unique combination of aromatic and hydrophobic properties, which can be crucial for interactions with biological targets.[3]

This cyclic dipeptide has been investigated for a range of potential biological activities, including antimicrobial and antitumor effects.[3] Its structurally well-defined conformation makes it a valuable tool in studying peptide structure-activity relationships and as a building block for the synthesis of more complex bioactive molecules.[4] The synthesis of **(11S,14S)-Cyclo-(L-Trp-L-Phe)** is a fundamental process for researchers exploring the therapeutic potential of DKP-based compounds.

Experimental Protocols

The synthesis of **(11S,14S)-Cyclo-(L-Trp-L-Phe)** is typically achieved through a two-step process: the formation of a linear dipeptide precursor from L-tryptophan and L-phenylalanine,

followed by an intramolecular cyclization to form the diketopiperazine ring. The following protocol is a general methodology based on common synthetic routes for diketopiperazines.

Part 1: Synthesis of the Linear Dipeptide Precursor (L-Trp-L-Phe-OMe)

This part of the protocol describes the coupling of N-protected L-tryptophan with the methyl ester of L-phenylalanine.

Materials:

- N- α -Boc-L-tryptophan
- L-phenylalanine methyl ester hydrochloride
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) and N- α -Boc-L-tryptophan (1.0 eq) in dichloromethane (DCM).
- Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

- Cool the mixture to 0 °C in an ice bath.
- Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture to neutralize the hydrochloride salt.
- Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the stirring solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide, Boc-L-Trp-L-Phe-OMe.

Part 2: Deprotection and Cyclization to (11S,14S)-Cyclo-(L-Trp-L-Phe)

This part describes the removal of the Boc protecting group and the subsequent intramolecular cyclization.

Materials:

- Boc-L-Trp-L-Phe-OMe (from Part 1)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Toluene or other high-boiling point solvent
- Triethylamine or other suitable base

Procedure:

- Dissolve the purified Boc-L-Trp-L-Phe-OMe (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
- Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
- Monitor the deprotection by TLC.
- Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- Dissolve the resulting crude dipeptide ester salt in a high-boiling point solvent such as toluene.
- Add a base, such as triethylamine (2-3 eq), to neutralize the salt and facilitate cyclization.
- Heat the reaction mixture to reflux (typically 80-110 °C) for several hours to overnight. The heat promotes the intramolecular aminolysis to form the diketopiperazine ring.
- Monitor the cyclization by TLC.
- After completion, cool the reaction mixture and concentrate under reduced pressure.
- Purify the crude **(11S,14S)-Cyclo-(L-Trp-L-Phe)** by recrystallization or silica gel column chromatography.

Data Presentation

Step	Reactants	Solvents	Reagents	Typical Yield
Peptide Coupling	N- α -Boc-L-tryptophan, L-phenylalanine methyl ester hydrochloride	DCM	HOBt, DIC, DIPEA	70-90%
Deprotection	Boc-L-Trp-L-Phe-OMe	DCM/TFA	TFA	~Quantitative
Cyclization	L-Trp-L-Phe-OMe	Toluene	Triethylamine	40-60%

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of **(11S,14S)-Cyclo-(L-Trp-L-Phe)**.

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